3-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid is a heterocyclic compound that features a tetrahydropyridine ring fused to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid typically involves the formation of the tetrahydropyridine ring followed by its attachment to the benzoic acid group. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The tetrahydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the tetrahydropyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or bind to specific receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- 3-{[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]sulfonyl}benzoic acid
Uniqueness
3-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid is unique due to its specific structural configuration, which combines the tetrahydropyridine ring with a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-4-yl)benzoic acid |
InChI |
InChI=1S/C12H13NO2/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-4,8,13H,5-7H2,(H,14,15) |
InChI Key |
NIEBUCOREWIRPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.